1-chloro-N-[8-(difluoromethoxy)quinolin-5-yl]isoquinoline-3-carboxamide
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Overview
Description
1-Chloro-N-[8-(difluoromethoxy)quinolin-5-yl]isoquinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of these compounds.
Preparation Methods
The synthesis of 1-chloro-N-[8-(difluoromethoxy)quinolin-5-yl]isoquinoline-3-carboxamide involves multiple steps, including cyclization, halogenation, and functional group transformations. The general synthetic route includes:
Cyclization: Formation of the quinoline ring system through cyclization reactions.
Halogenation: Introduction of the chlorine atom at the desired position.
Functional Group Transformations: Incorporation of the difluoromethoxy group and the isoquinoline-3-carboxamide moiety.
Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity. Common reagents used in these reactions include halogenating agents, cyclization catalysts, and fluorinating agents.
Chemical Reactions Analysis
1-Chloro-N-[8-(difluoromethoxy)quinolin-5-yl]isoquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the halogenated positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions include substituted quinolines and isoquinolines with varying functional groups.
Scientific Research Applications
1-Chloro-N-[8-(difluoromethoxy)quinolin-5-yl]isoquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antibacterial, antiviral, and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in liquid crystals.
Mechanism of Action
The mechanism of action of 1-chloro-N-[8-(difluoromethoxy)quinolin-5-yl]isoquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The difluoromethoxy group enhances the compound’s binding affinity and stability, contributing to its biological activity.
Comparison with Similar Compounds
1-Chloro-N-[8-(difluoromethoxy)quinolin-5-yl]isoquinoline-3-carboxamide can be compared with other quinoline derivatives, such as:
Fluoroquinolones: Known for their broad-spectrum antibacterial activity.
Chloroquine: Used as an antimalarial drug.
Mefloquine: Another antimalarial drug with a different mechanism of action.
Properties
IUPAC Name |
1-chloro-N-[8-(difluoromethoxy)quinolin-5-yl]isoquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClF2N3O2/c21-18-12-5-2-1-4-11(12)10-15(25-18)19(27)26-14-7-8-16(28-20(22)23)17-13(14)6-3-9-24-17/h1-10,20H,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNHFCVZDFOZFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2Cl)C(=O)NC3=C4C=CC=NC4=C(C=C3)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClF2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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